molecular formula C16H16ClN3O3 B2476042 4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1026688-75-4

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No. B2476042
M. Wt: 333.77
InChI Key: BYQOJGOKZIKXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CPOB and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis and is involved in various physiological and pathological conditions. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Optical Gating and Ion Channels

One application involves the use of photolabile protecting groups related to this compound for the optical gating of synthetic ion channels. These channels, modified with hydrophobic molecules that become hydrophilic upon UV irradiation, facilitate the controlled transport of ionic species in aqueous solutions. This mechanism can be utilized in devices for light-induced release, sensing, and information processing (Ali et al., 2012).

Molecular and Crystal Structure Analysis

Another study focuses on the molecular and crystal structure of a closely related compound, providing insights into its structural directing mechanisms through hydrogen bonding and intermolecular interactions. This analysis contributes to understanding the supramolecular architecture of such compounds (Naveen et al., 2016).

Complexation with Nucleotide Bases

Research into molecular tweezers shows that carboxylic acid sites on similar molecules significantly alter their complexation behavior compared to simple acids. This finding has implications for the selective binding of nucleotide bases and could be applied in biochemical separations and analysis (Zimmerman et al., 1991).

Hydrogel Formation for Drug Delivery

The compound's ability to form supramolecular hydrogels at certain concentrations, driven by hydrogen bonds and π-π stacking, indicates potential applications in drug delivery systems. These hydrogels can release drug molecules at varying speeds, offering a method to control drug release rates (Wang et al., 2007).

Microwave-Assisted Synthesis

This compound is also of interest in synthetic chemistry, with studies exploring microwave-assisted methods for producing related 4-oxo-2-butenoic acids. These methods offer efficient routes to biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021).

properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(22)23)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQOJGOKZIKXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

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